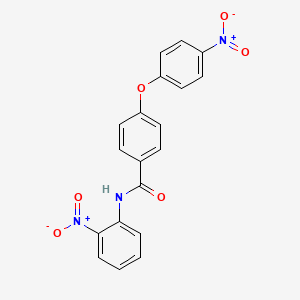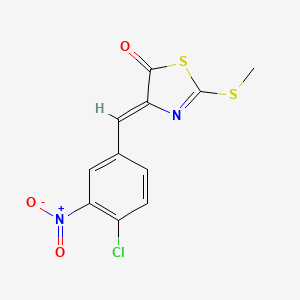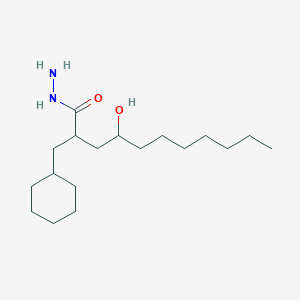![molecular formula C14H10ClFN4O B4927196 5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B4927196.png)
5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized using different methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole is not fully understood. However, it has been proposed that it may act as an inhibitor of certain enzymes, such as carbonic anhydrase, and may also have antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole has potential effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, it has been reported to have potential applications in the treatment of cancer, diabetes, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole in lab experiments include its potential applications in various fields, its ease of synthesis, and its low toxicity. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole. These include further studies to understand its mechanism of action, its potential applications in the treatment of various diseases, and its use in material science. Additionally, studies could be conducted to improve its solubility in water and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole is a chemical compound that has shown promising results in scientific research related to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand its potential applications and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole can be achieved using various methods, including the reaction of 4-(2-chloro-6-fluorobenzyl)phenol with sodium azide, followed by cyclization using copper sulfate. Another method involves the reaction of 4-(2-chloro-6-fluorobenzyl)phenol with sodium azide in the presence of copper sulfate and ascorbic acid. The yield of the synthesis varies depending on the method used.
Scientific Research Applications
5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. It has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
properties
IUPAC Name |
5-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O/c15-12-2-1-3-13(16)11(12)8-21-10-6-4-9(5-7-10)14-17-19-20-18-14/h1-7H,8H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRUIPSCZGOWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NNN=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)



![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
![N-({[3-hydroxy-4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4927156.png)
![N-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4927172.png)
![2-[(4-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B4927173.png)

![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)
![3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol](/img/structure/B4927204.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4927206.png)